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Executive Summary
CORT118335, also known as miricorilant, is a novel, non-steroidal selective glucocorticoid

receptor (GR) modulator with a unique mixed agonist/antagonist profile, and an antagonist of

the mineralocorticoid receptor (MR). Developed by Corcept Therapeutics, it is under

investigation for a range of metabolic and psychiatric conditions, including non-alcoholic

steatohepatitis (NASH) and antipsychotic-induced weight gain. This document provides a

comprehensive technical overview of the discovery, chemical synthesis, and preclinical

pharmacology of CORT118335, presenting key data and experimental methodologies to

support further research and development.

Discovery and Rationale
The discovery of CORT118335 was driven by the need for therapeutic agents that can

selectively modulate the glucocorticoid system to mitigate the adverse effects of excess cortisol

activity, which is implicated in numerous pathological conditions. The aim was to identify a non-

steroidal compound with high affinity and selectivity for the glucocorticoid receptor, thereby

avoiding the side effects associated with steroidal antagonists. The optimization of a series of

non-steroidal GR antagonists led to the identification of CORT118335, which demonstrated

potent in vivo efficacy in relevant preclinical models.
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Chemical Synthesis
The chemical synthesis of CORT118335, chemically named trans-6-(4-phenylcyclohexyl)-5-[[3-

(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione, was first reported by Hunt et al. in

Bioorganic & Medicinal Chemistry Letters in 2012. The detailed experimental protocol for its

synthesis is described in this publication.

IUPAC Name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-

2,4-dione[1]

Chemical Formula: C₂₄H₂₃F₃N₂O₂[1]

Molecular Weight: 428.45 g/mol [1]

In Vitro Pharmacology
CORT118335 has been extensively characterized in a variety of in vitro assays to determine its

receptor binding affinity and functional activity.

Data Presentation: In Vitro Activity
Parameter Receptor Species Value Reference

Binding Affinity

(Ki)

Glucocorticoid

Receptor (GR)
Rat 11 nM [2]

Glucocorticoid

Receptor (GR)
Human 100 nM [2]

Mineralocorticoid

Receptor (MR)
Not Specified 140-148 nM

High-Affinity

Binding

Glucocorticoid

Receptor (GR)
Not Specified 1.2 nM

Experimental Protocols
Receptor Binding Assays: The binding affinity of CORT118335 to the glucocorticoid and

mineralocorticoid receptors was determined using competitive radioligand binding assays.

Typically, this involves incubating a source of the receptor (e.g., cell membranes or purified
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receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the

unlabeled test compound (CORT118335). The amount of bound radioactivity is then measured,

and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50)

is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the

Cheng-Prusoff equation.

Functional Assays: The functional activity of CORT118335 as a GR modulator was assessed in

cell-based reporter gene assays. In these assays, cells are transfected with a plasmid

containing a GR-responsive promoter linked to a reporter gene (e.g., luciferase). The cells are

then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of

CORT118335. The level of reporter gene expression is then measured to determine the

agonistic or antagonistic activity of the compound.

In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of CORT118335 has been demonstrated in preclinical models of metabolic

and psychiatric disorders.

Data Presentation: Pharmacokinetic Parameters
Parameter Species Value Reference

Elimination Half-life

(t1/2)
Human ≈ 20 hours

Metabolism Human
Predominantly by

CYP2C19 (≈94%)

Elimination Animal and Human
Primarily hepatic

(>78% in feces)

Experimental Protocols
Olanzapine-Induced Weight Gain Model in Rats: The efficacy of CORT118335 in mitigating

antipsychotic-induced weight gain was evaluated in a rat model. Female Sprague-Dawley rats

were treated with olanzapine to induce weight gain. CORT118335 was then administered

orally, and the effect on body weight, food intake, and metabolic parameters was monitored

over the course of the study.
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Nonalcoholic Fatty Liver Disease (NAFLD) Model in Mice: To assess the therapeutic potential

of CORT118335 for NAFLD, male C57BL/6J mice were fed a high-fat diet to induce hepatic

steatosis. CORT118335 was then administered, and liver tissue was analyzed for lipid

accumulation, gene expression, and markers of inflammation and fibrosis.

Mechanism of Action and Signaling Pathways
CORT118335 exerts its therapeutic effects through a unique mechanism of selective GR

modulation and MR antagonism. In the liver, it exhibits a distinct gene regulatory profile that

contributes to its beneficial effects on lipid metabolism.

CORT118335 Signaling in Hepatocytes
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CORT118335 Signaling Pathway in Hepatocytes

CORT118335
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Caption: CORT118335's mechanism in hepatocytes.
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CORT118335's selective modulation of the glucocorticoid receptor in liver cells leads to a

beneficial metabolic profile. It increases the expression of genes involved in the production of

very-low-density lipoproteins (VLDL), such as ApoB and Mttp, which helps to export lipids from

the liver. Concurrently, it decreases the expression of genes responsible for fatty acid uptake

(Fabp1, Cd36) and de novo lipogenesis (Srebp1c, Fasn, Dgat2, Acc1). This dual action results

in a net reduction of lipid accumulation in the liver.

Conclusion
CORT118335 is a promising clinical candidate with a novel mechanism of action. Its selective

modulation of the glucocorticoid receptor and antagonism of the mineralocorticoid receptor

provide a targeted approach to treating a variety of metabolic and psychiatric disorders. The

preclinical data summarized in this whitepaper demonstrate its potential to address the unmet

medical needs in conditions such as NASH and antipsychotic-induced weight gain. Further

clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in patient

populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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